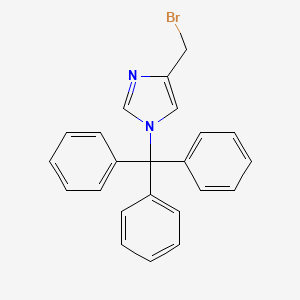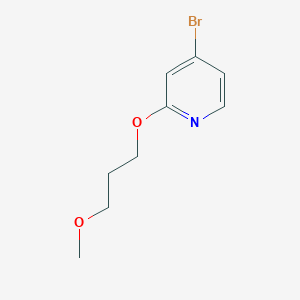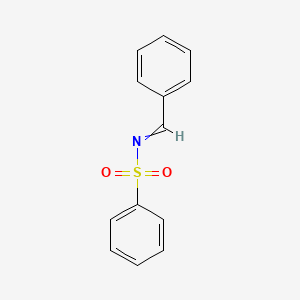
Benzenesulfonamide, N-(phenylmethylene)-
Übersicht
Beschreibung
Benzenesulfonamide, N-(phenylmethylene)-, also referred to as N-phenylmethylenebenzenesulfonamide, is a type of organic compound that is widely used in the synthesis of various compounds and medicines. It is an important building block for pharmaceuticals and other organic compounds.
Wissenschaftliche Forschungsanwendungen
1. Anticancer and Antimicrobial Agents
- Summary of Application: Benzenesulfonamide derivatives have been synthesized and studied for their potential as anticancer and antimicrobial agents. The focus is on inhibiting carbonic anhydrase IX (CA IX), a gene overexpressed in many solid tumors .
- Methods of Application: The study involved the synthesis of new aryl thiazolone–benzenesulfonamides and evaluating their inhibitory effect on CA IX . The derivatives were tested for their anti-proliferative activity against triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7), in addition to a normal breast cell line MCF-10A .
- Results: Compounds showed significant inhibitory effect against both cancer cell lines at concentration ranges from 1.52–6.31 μM, with a high selectivity against breast cancer cell lines ranges from 5.5 to 17.5 times . Moreover, three sulfonamides derivatives showed excellent enzyme inhibition against CA IX with IC 50 10.93–25.06 nM and against CA II with IC 50 1.55–3.92 μM .
2. Organo-Catalyst for Synthesis of 2-Aryl-4,5-Diphenyl-1H-Imidazoles
- Summary of Application: N-(Phenylsulfonyl)benzenesulfonamide (NPBSA) has been used as an effective organo-catalyst for the synthesis of 2-aryl-4,5-diphenyl-1H-imidazoles .
- Methods of Application: The protocol involves a solvent-free cyclo-condensation of structurally diverse organic aldehydes, benzil, and ammonium nitriles .
- Results: The method is environmentally friendly, high-yielding, cost-effective, and tolerates a variety of functional groups . It provides an excellent yield and is a safer and more economical alternative to hazardous Lewis acid-catalyzed methods .
3. Potential Anticonvulsant Agents
- Summary of Application: A series of benzenesulfonamide derivatives containing 4-amino-benzenesulfonamide and α-amides branched valproic acid or 2,2-dimethylcyclopropanecarboxylic acid moieties were synthesized and evaluated for their potential as anticonvulsant agents .
- Methods of Application: The study involved the synthesis of these derivatives and their evaluation in mice maximal MES and subcutaneous .
- Results: The results of this study are not specified in the source .
4. Anticancer and Antimicrobial Agents via Carbonic Anhydrase IX Inhibition
- Summary of Application: This study describes the synthesis of new aryl thiazolone–benzenesulfonamides and their carbonic anhydrase IX inhibitory effect . The derivatives were evaluated for their anti-proliferative activity against triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7), in addition to a normal breast cell line MCF-10A .
- Methods of Application: The study involved the synthesis of these derivatives and their evaluation . Cellular uptake on MDA-MB-231 cell lines was carried out using HPLC method on the three active compounds .
- Results: Compounds showed significant inhibitory effect against both cancer cell lines at concentration ranges from 1.52–6.31 μM, with a high selectivity against breast cancer cell lines ranges from 5.5 to 17.5 times . Moreover, three sulfonamides derivatives showed excellent enzyme inhibition against CA IX with IC 50 10.93–25.06 nM and against CA II with IC 50 1.55–3.92 μM .
5. Organo-Catalyst for Synthesis of 2-Aryl-4,5-Diphenyl-1H-Imidazoles
- Summary of Application: N-(Phenylsulfonyl)benzenesulfonamide (NPBSA) has been used as an effective organo-catalyst for the synthesis of 2-aryl-4,5-diphenyl-1H-imidazoles .
- Methods of Application: The protocol involves a solvent-free cyclo-condensation of structurally diverse organic aldehydes, benzil, and ammonium nitriles .
- Results: The method is environmentally friendly, high-yielding, cost-effective, and tolerates a variety of functional groups . It provides an excellent yield and is a safer and more economical alternative to hazardous Lewis acid-catalyzed methods .
6. Potential Anticonvulsant Agents
- Summary of Application: A series of benzenesulfonamide derivatives containing 4-amino-benzenesulfonamide and α-amides branched valproic acid or 2,2-dimethylcyclopropanecarboxylic acid moieties were synthesized and evaluated for their potential as anticonvulsant agents .
- Methods of Application: The study involved the synthesis of these derivatives and their evaluation in mice maximal MES and subcutaneous .
- Results: The results of this study are not specified in the source .
4. Anticancer and Antimicrobial Agents via Carbonic Anhydrase IX Inhibition
- Summary of Application: This study describes the synthesis of new aryl thiazolone–benzenesulfonamides and their carbonic anhydrase IX inhibitory effect . The derivatives were evaluated for their anti-proliferative activity against triple-negative breast cancer cell line (as MDA-MB-231) and another breast cancer cell line (MCF-7) in addition to normal breast cell line MCF-10A .
- Methods of Application: The study involved the synthesis of these derivatives and their evaluation . Cellular uptake on MDA-MB-231 cell lines were carried out using HPLC method on the three active compounds ( 4e, 4g and 4h ) .
- Results: Compounds showed significant inhibitory effect against both cancer cell lines at concentration ranges from 1.52–6.31 μM, with a high selectivity against breast cancer cell lines ranges from 5.5 to 17.5 times . Moreover, three sulfonamides derivatives 4e, 4g and 4h showed excellent enzyme inhibition against CA IX with IC 50 10.93–25.06 nM and against CA II with IC 50 1.55–3.92 μM that revealed their remarkable selectivity for CA IX over CA II .
5. Organo-Catalyst for Synthesis of 2-Aryl-4,5-Diphenyl-1H-Imidazoles
- Summary of Application: N-(Phenylsulfonyl)benzenesulfonamide (NPBSA) has been used as an effective organo-catalyst for the synthesis of 2-aryl-4,5-diphenyl-1H-imidazoles .
- Methods of Application: The protocol involves a solvent-free cyclo-condensation of structurally diverse organic aldehydes, benzil, and ammonium nitriles .
- Results: The method is environmentally friendly, high-yielding, cost-effective, and tolerates a variety of functional groups . It provides an excellent yield and is a safer and more economical alternative to hazardous Lewis acid -atalyzed methods .
6. Potential Anticonvulsant Agents
- Summary of Application: A series of benzenesulfonamide derivatives containing 4-amino-benzenesulfonamide and α-amides branched valproic acid or 2,2-dimethylcyclopropanecarboxylic acid moieties were synthesized and evaluated for their potential as anticonvulsant agents .
- Methods of Application: The study involved the synthesis of these derivatives and their evaluation in mice maximal MES and subcutaneous .
- Results: The results of this study are not specified in the source .
Eigenschaften
IUPAC Name |
N-benzylidenebenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2S/c15-17(16,13-9-5-2-6-10-13)14-11-12-7-3-1-4-8-12/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNRJEPBAYEQBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NS(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-benzylidenebenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



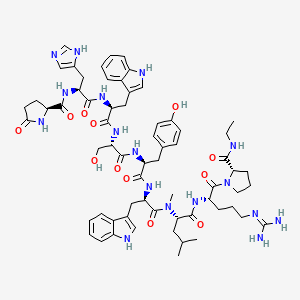
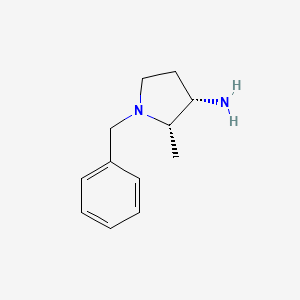
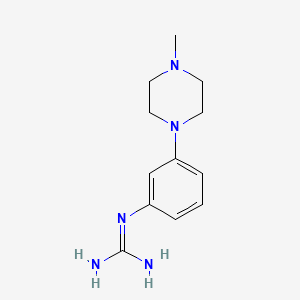
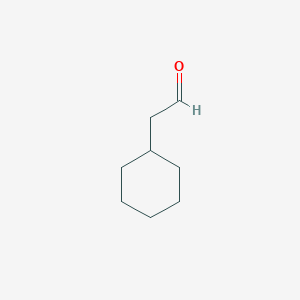
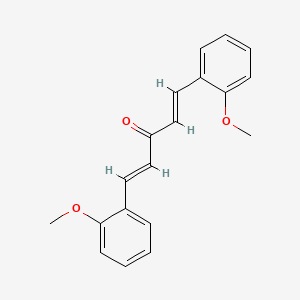
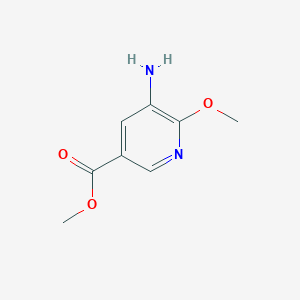
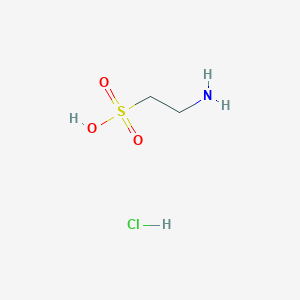
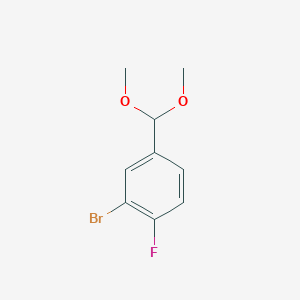
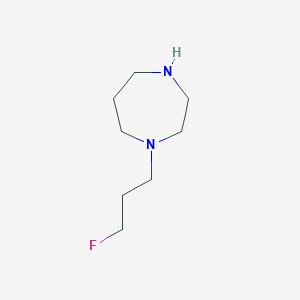
![1-(4-Methoxybenzo[d]thiazol-2-yl)urea](/img/structure/B1630263.png)
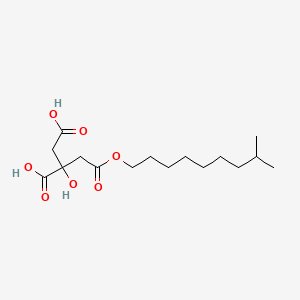
![Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine]](/img/structure/B1630265.png)
